molecular formula C12H10BrNO3 B066040 Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate CAS No. 179943-57-8

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B066040
CAS No.: 179943-57-8
M. Wt: 296.12 g/mol
InChI Key: WJFBKTAITAHHAR-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a versatile quinoline scaffold substituted with a bromo group at the 7-position, a hydroxyl group at the 4-position, and an ethyl ester at the 3-position. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid synthesis of diverse compound libraries. Its primary research application is as a key precursor in the synthesis of complex quinoline-based molecules, particularly potent kinase inhibitors. These inhibitors often target critical signaling pathways involved in oncology and inflammatory diseases. The 4-hydroxyquinoline-3-carboxylate core is a privileged structure that can chelate with the ATP-binding sites of various kinases, making this compound an essential building block for developing targeted therapeutics. Researchers utilize this intermediate to create analogs for structure-activity relationship (SAR) studies, probe enzyme mechanisms, and develop novel pharmacological tools. It is supplied strictly for research purposes in laboratory settings.

Properties

IUPAC Name

ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBKTAITAHHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939286
Record name Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179943-57-8
Record name Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
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Preparation Methods

Condensation of 3-Bromoaniline with Diethyl Ethoxymethylenemalonate

The reaction begins with the condensation of 3-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) in a polar aprotic solvent such as ethanol or dimethylformamide (DMF). The aniline’s amino group attacks the electrophilic β-carbon of DEEM, forming an enamine intermediate.

Key Reaction Parameters :

  • Molar Ratio : A 1:1 stoichiometry between 3-bromoaniline and DEEM minimizes side products.

  • Temperature : Conducted at 80–90°C for 4–6 hours to ensure complete enamine formation.

Cyclo-Acylation and Quinoline Core Formation

Heating the enamine intermediate to 150–160°C in a high-boiling solvent (e.g., Dowtherm A) induces cyclization via intramolecular acylation. This step generates the 4-hydroxyquinoline-3-carboxylate skeleton, with the bromine atom directed to position 7 due to the meta-substitution of the starting aniline.

Mechanistic Insight :
The hydroxyl group at position 4 arises from the tautomerization of the initially formed ketone, stabilized by conjugation with the quinoline’s aromatic system.

Yield and Purity :

  • Crude Yield : 70–85% after precipitation.

  • Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity to >95%.

Alternative Method: Bromination of 4-Hydroxyquinoline-3-Carboxylic Acid

While less common, this approach involves post-synthetic bromination of a pre-formed quinoline derivative:

Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid

The quinoline core is synthesized via the Gould-Jacobs reaction using unsubstituted aniline, followed by hydrolysis of the ethyl ester group under basic conditions (e.g., NaOH in aqueous ethanol).

Regioselective Bromination

Electrophilic bromination at position 7 is achieved using N-bromosuccinimide (NBS) in acetic acid at 40–50°C. The hydroxyl group at position 4 directs bromination to the adjacent position 7 via resonance activation.

Challenges :

  • Di-bromination : Excess NBS or prolonged reaction times lead to di-substituted byproducts.

  • Yield : 50–65% after column chromatography (silica gel, ethyl acetate/hexane).

Esterification

The brominated carboxylic acid is esterified with ethanol in the presence of catalytic sulfuric acid. Anhydrous conditions are critical to prevent hydrolysis.

Reaction Conditions :

  • Temperature : Reflux (78°C) for 12 hours.

  • Yield : 80–90% after distillation.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

ParameterGould-Jacobs RouteBromination-Esterification Route
Starting Material3-Bromoaniline4-Hydroxyquinoline-3-carboxylic acid
Steps2 (condensation + cyclization)3 (core synthesis + bromination + esterification)
Overall Yield70–85%40–55%
RegioselectivityHigh (inherent to aniline substitution)Moderate (dependent on directing groups)
Purification ComplexityLow (recrystallization)High (chromatography required)

The Gould-Jacobs method is superior in efficiency and regioselectivity, making it the preferred industrial-scale approach. The bromination-esterification route is reserved for cases where bromine-sensitive functional groups preclude the use of brominated anilines.

Reaction Optimization and Scalability

Solvent Selection

  • Polar Solvents (DMF, DMSO) : Accelerate enamine formation but complicate purification.

  • Non-Polar Solvents (Toluene, Xylene) : Improve cyclization yields but require higher temperatures.

Catalytic Additives

  • p-Toluenesulfonic Acid (p-TSA) : Enhances cyclization rates by 20–30% via acid catalysis.

  • Molecular Sieves : Absorb generated ethanol, shifting equilibrium toward esterification.

Industrial-Scale Production

Continuous flow reactors reduce reaction times from hours to minutes by maintaining precise temperature control. Automated crystallization systems achieve >99% purity with minimal manual intervention.

Quality Control and Characterization

Spectroscopic Confirmation

  • 1H NMR : A singlet at δ 1.35 ppm (ethyl CH₃), a broad peak at δ 11.2 ppm (4-OH), and aromatic protons at δ 7.8–8.5 ppm confirm the structure.

  • HRMS : Molecular ion peak at m/z 311.98 ([M+H]⁺) matches the theoretical mass.

Purity Assessment

  • HPLC : Retention time of 6.8 minutes (C18 column, acetonitrile/0.1% TFA) with ≤0.5% impurities.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces cyclization time from 6 hours to 30 minutes, improving energy efficiency.

Enzymatic Esterification

Lipase-catalyzed esterification in ionic liquids achieves 90% yield under mild conditions (40°C, pH 7), offering a greener alternative .

Chemical Reactions Analysis

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Photolabile Protecting Group

Application : Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is utilized as a photolabile protecting group for carboxylic acids. This application is significant due to its sensitivity to multiphoton excitation, allowing for selective release of the protected species upon irradiation.

Mechanism : Upon exposure to light, the compound undergoes photolysis, releasing the free carboxylic acid and facilitating further chemical transformations in organic synthesis.

Antibacterial Activity

Application : Derivatives of this compound have demonstrated promising antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.

Case Study : In vitro studies showed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, indicating potential for development as new antibacterial agents.

Antiviral Activity

Application : The compound has been evaluated for its antiviral properties, particularly against the Hepatitis B virus.

Findings : Research indicates that it may interfere with viral replication mechanisms, offering a potential therapeutic avenue for antiviral drug development .

Anticoccidial Activities

Application : this compound has been tested for its effectiveness against Eimeria tenella, a protozoan parasite affecting chickens.

Results : Preliminary studies suggest significant anticoccidial activity, which could be beneficial in veterinary medicine to control coccidiosis in poultry.

Antioxidative and Prooxidative Effects

Application : The compound exhibits both antioxidative and prooxidative effects depending on the context of its use in biological systems.

Research Insights : Studies have explored its role in free-radical-initiated peroxidation processes, suggesting that it can either mitigate oxidative stress or exacerbate it under certain conditions .

Anticancer Assessment

Application : this compound has been investigated for cytotoxic activities against various cancer cell lines, including lung, breast, and colon cancers.

Findings : In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. However, further research is necessary to elucidate the specific mechanisms involved .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Variation Unique Features
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateBromine at the 6-positionAltered biological activity profile
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateChlorine instead of bromine at the 7-positionDifferent reactivity due to chlorine's properties
Ethyl 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylateTrifluoromethyl group at the 7-positionEnhanced lipophilicity affecting bioavailability

This table illustrates how variations in substitution patterns can influence biological activity and chemical reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 6-Bromo and 8-Bromo Derivatives

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4): Molecular Formula: C₁₂H₁₀BrNO₃ (same as 7-bromo isomer). Applications: Less commonly reported in medicinal chemistry compared to the 7-bromo derivative, suggesting positional sensitivity in biological activity .
  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6): Molecular Formula: C₁₂H₁₀BrNO₃. Physical Properties: Boiling point ~350°C, density 1.65 g/cm³ (data from global market reports) . Market Data: Produced in Asia (65% global capacity), Europe (20%), and North America (15%). Cost estimates for production are ~$120/kg, higher than the 7-bromo analog due to complex purification steps .
Table 1: Brominated Quinoline Derivatives Comparison
Compound CAS Number Bromine Position Melting Point (°C) Key Applications
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate 179943-57-8 7 198–202 Antibiotic intermediates
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 122794-99-4 6 190–195 Limited medicinal use
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 8 205–210 High-cost specialty chemicals

Halogen-Substituted Analogs

  • Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 50593-26-5): Molecular Formula: C₁₃H₁₂ClNO₃. Properties: Chlorine’s smaller atomic radius increases solubility in polar solvents compared to bromine analogs. Shows moderate antibacterial activity but lower stability under acidic conditions .
  • Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4): Molecular Formula: C₁₃H₁₀ClFNO₃. Bioactivity: Dual halogenation (Cl, F) enhances antibacterial potency by 3-fold compared to mono-halogenated derivatives, likely due to improved target binding .

Functional Group Modifications

  • Ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylate (CAS 391-02-6): Molecular Formula: C₁₃H₁₀F₃NO₃. Properties: The electron-withdrawing trifluoromethyl group increases metabolic stability but reduces aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL for the 7-bromo analog) .
  • Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-41-2): Molecular Formula: C₁₂H₉BrClNO₂. Reactivity: Replacement of the 4-hydroxy group with chlorine enables use in Pd-catalyzed coupling reactions, expanding synthetic utility .

Biological Activity

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 179943-57-8) is a brominated quinoline derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in various fields, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₂H₁₀BrNO₃
  • Molecular Weight : 296.12 g/mol
  • IUPAC Name : Ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate
  • Canonical SMILES : CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br

The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism likely involves interference with bacterial DNA replication and protein synthesis, leading to cell death .
  • Antiviral Activity : Studies have indicated potential efficacy against the Hepatitis B virus, suggesting that it may disrupt viral replication processes.
  • Anticoccidial Activity : this compound has shown effectiveness against Eimeria tenella, a parasite affecting poultry, indicating its potential use in veterinary medicine .
  • Antioxidative/Prooxidative Effects : Research indicates that the compound may act as both an antioxidant and a prooxidant depending on the cellular environment, influencing oxidative stress pathways.
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Salmonella typhi25

These values indicate a promising antibacterial profile, particularly against Bacillus subtilis and Staphylococcus aureus .

Case Studies

  • Antiviral Evaluation :
    A study conducted on the antiviral properties of this compound demonstrated its ability to inhibit Hepatitis B virus replication in vitro. The compound was tested at various concentrations, showing significant viral load reduction at lower doses, which suggests a potentially effective treatment option for viral infections .
  • Cytotoxicity Assessment :
    In vitro tests on human cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, with IC50 values ranging from 5 to 15 µM across different cell types, indicating its potential as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

This compound can be compared to other similar compounds to highlight its unique biological activity:

Compound NameStructure FeaturesUnique Aspects
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateBromine at position 6Different antibacterial profile
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylateChlorine instead of bromineVarying reactivity and selectivity
Ethyl 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylateTrifluoromethyl group at position 7Enhanced lipophilicity affecting absorption

This comparative analysis underscores the significance of bromine substitution in enhancing the compound's biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

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